1'-(cyclopropylcarbonyl)-N-(isoxazol-3-ylmethyl)-N-methyl-1,4'-bipiperidine-3-carboxamide
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Overview
Description
Isoxazol derivatives are known to be fragments of a wide range of biologically active compounds . They often exhibit similar biological activity . For example, 2-amino-3-(3-hydroxy-5-methylisothiazol-4-yl)propionic acid as well as its isoxazole analogue blocks the activation of glutamate receptors which are crucial for different neurodegenerative diseases .
Synthesis Analysis
In one study, a new series of isoxazol-4-carboxa piperidyl derivatives were synthesized and their chemical structures were confirmed by 1 H, 13 C NMR and mass spectral data . Another research synthesized several new 3-(isoxazol-3-yl)-quinazolin-4 (3H)-one derivatives .Molecular Structure Analysis
The molecular structure of isoxazol derivatives can be confirmed by 1 H, 13 C NMR and mass spectral data .Chemical Reactions Analysis
Isoxazol derivatives can be synthesized through various chemical reactions. For example, 5-(p-tolyl)isoxazole-, 4,5-dichloroisothiazole- and 5-(benzylthio)-4-chloroisothiazole-3-carbonyl azides were converted into corresponding (1,2-azol-3-yl)carbamates by action of phenol or 4-fluorophenol .Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazol derivatives can be determined by their melting point, boiling point, density, molecular formula, and molecular weight .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-N-methyl-N-(1,2-oxazol-3-ylmethyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O3/c1-22(14-17-8-12-27-21-17)19(25)16-3-2-9-24(13-16)18-6-10-23(11-7-18)20(26)15-4-5-15/h8,12,15-16,18H,2-7,9-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEPVEOSZYHMKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NOC=C1)C(=O)C2CCCN(C2)C3CCN(CC3)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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